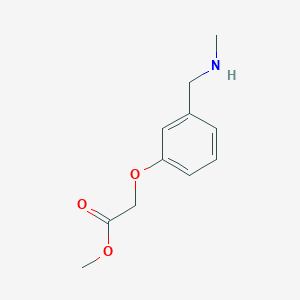
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenoxyacetic acid and contains a methylamino group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((methylamino)methyl)phenoxy)acetate typically involves the reaction of 3-(methylamino)methylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxyacetate derivatives.
科学的研究の応用
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(3-((methylamino)methyl)phenoxy)acetate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-(4-((methylamino)methyl)phenoxy)acetate: Similar structure but with the methylamino group in the para position.
Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-((ethylamino)methyl)phenoxy)acetate: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
Methyl 2-(3-((methylamino)methyl)phenoxy)acetate is unique due to the specific positioning of the methylamino group and the phenoxyacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 2-[3-(methylaminomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H15NO3/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |
InChIキー |
IUBYGWOLXAAFMN-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=CC=C1)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
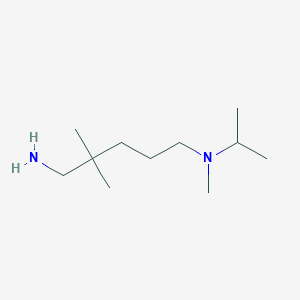
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
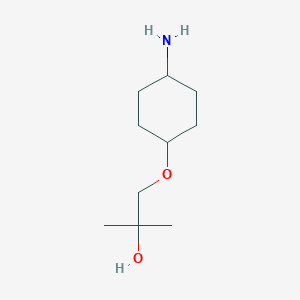
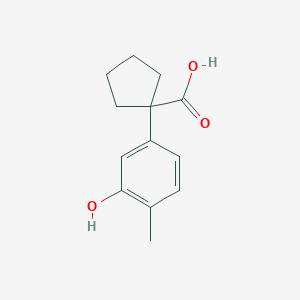
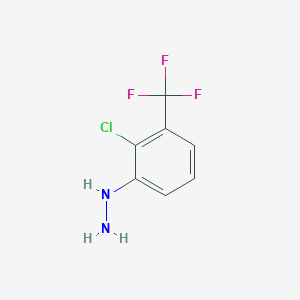
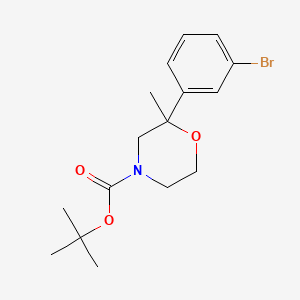
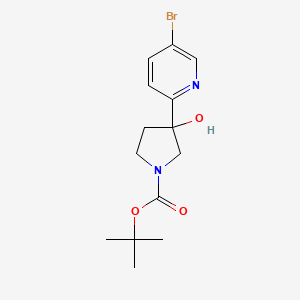
![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)
